molecular formula C15H10ClN3O4 B4882959 7-Chloro-1-(4-methoxyphenyl)-3-nitrocinnolin-4-one

7-Chloro-1-(4-methoxyphenyl)-3-nitrocinnolin-4-one

Cat. No.: B4882959
M. Wt: 331.71 g/mol
InChI Key: CQTWKOHJCCCQNO-UHFFFAOYSA-N
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Description

7-Chloro-1-(4-methoxyphenyl)-3-nitrocinnolin-4-one is a heterocyclic compound that belongs to the cinnoline family. Cinnolines are nitrogen-containing heterocycles known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-(4-methoxyphenyl)-3-nitrocinnolin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Chlorination: The addition of a chlorine atom to the aromatic ring.

    Cyclization: Formation of the cinnoline ring system through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-(4-methoxyphenyl)-3-nitrocinnolin-4-one undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Replacement of chlorine or methoxy groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-Chloro-1-(4-methoxyphenyl)-3-nitrocinnolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(4-methoxyphenyl)-3-nitrocinnolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a similar nitrogen-containing heterocyclic structure.

    Cinnoline Derivatives: Other cinnoline-based compounds with different substituents.

    Fluoroquinolones: A class of antibiotics with a related quinoline core structure.

Uniqueness

7-Chloro-1-(4-methoxyphenyl)-3-nitrocinnolin-4-one is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

7-chloro-1-(4-methoxyphenyl)-3-nitrocinnolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O4/c1-23-11-5-3-10(4-6-11)18-13-8-9(16)2-7-12(13)14(20)15(17-18)19(21)22/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTWKOHJCCCQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=CC(=C3)Cl)C(=O)C(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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